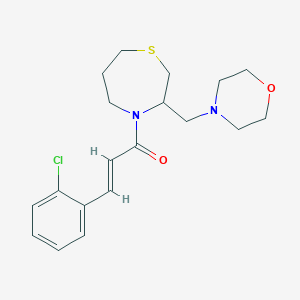![molecular formula C26H25N5O5S B2620731 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 2034274-49-0](/img/structure/B2620731.png)
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic compound known for its applications in various scientific research fields. With a unique structural framework, it possesses interesting properties that make it a candidate for different chemical, biological, and medicinal studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide generally involves multi-step reactions, starting with the formation of the 1H-pyrazole core. This is typically achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone compound under acidic or basic conditions. The amino and phenylamino groups are then introduced via nucleophilic substitution reactions. Sulfonylation with tosyl chloride provides the tosyl group, followed by the addition of the benzo[d][1,3]dioxol-5-ylmethyl moiety through a nucleophilic acyl substitution. The final step often includes purification via recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced at scale, batch synthesis methods are typically employed with careful monitoring of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could potentially increase efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can modify the tosyl group or other substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate
Reducing agents like lithium aluminum hydride or sodium borohydride
Bases like sodium hydroxide for nucleophilic substitutions
Major Products
Various oxides and hydroxyl derivatives from oxidation
Amines from reduction of nitro groups
Substituted pyrazole derivatives from nucleophilic substitution
Applications De Recherche Scientifique
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent for the synthesis of other complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in oncology due to its ability to interact with various cellular pathways.
Industry: Utilized in materials science for the development of new polymers or as a part of catalytic systems.
Mécanisme D'action
The compound’s effects are often a result of its interaction with specific molecular targets. It can act by binding to enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxol-5-ylmethyl moiety is particularly noted for interacting with cellular membranes, potentially altering signaling pathways. The presence of tosyl and amino groups allows for a range of biochemical interactions that can inhibit or activate specific proteins.
Comparaison Avec Des Composés Similaires
Compared to other pyrazole derivatives, 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide stands out due to its unique combination of functional groups which confer distinct biochemical and chemical properties.
Similar Compounds
3-(phenylamino)-5-(p-tolyl)-1H-pyrazole
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-tosyl-1H-pyrazole
1H-pyrazole-5-amine derivatives
These compounds share structural motifs but differ in their functional group arrangements, leading to varied reactivity and application profiles.
There you go. Is there anything you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5S/c1-17-7-10-20(11-8-17)37(33,34)24-25(27)31(30-26(24)29-19-5-3-2-4-6-19)15-23(32)28-14-18-9-12-21-22(13-18)36-16-35-21/h2-13H,14-16,27H2,1H3,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSFZBKZGMHEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
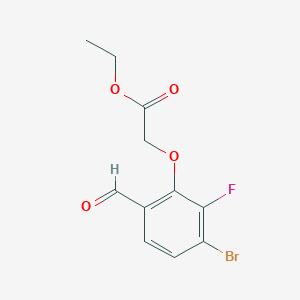
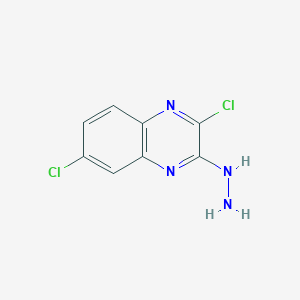
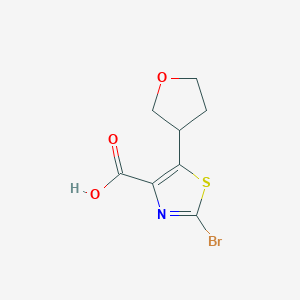
![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2620652.png)
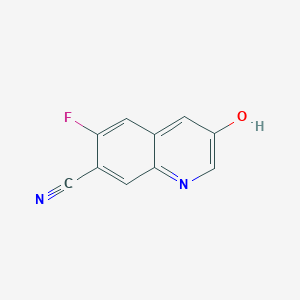
![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620656.png)
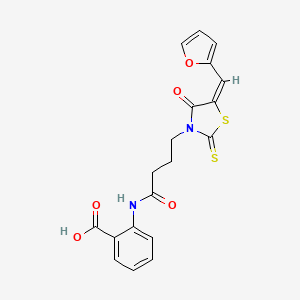
![N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/new.no-structure.jpg)
![4-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2620663.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2620666.png)
![8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620667.png)
![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)
